5-[(Dimethylamino)methyl]-2-fluoroaniline
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Overview
Description
5-[(Dimethylamino)methyl]-2-fluoroaniline is an organic compound that features a dimethylamino group attached to a methyl group, which is further connected to a fluorinated aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with formaldehyde and dimethylamine. The process can be carried out under acidic or basic conditions, depending on the desired yield and purity of the product. One common method involves the use of hydrochloric acid as a catalyst to facilitate the formation of the dimethylaminomethyl group on the aniline ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methyl]-2-fluoroaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydroxide (NaOH), to facilitate the replacement of the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of hydroxyl or alkoxy-substituted aniline compounds.
Scientific Research Applications
5-[(Dimethylamino)methyl]-2-fluoroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the fluorine atom.
2-Fluoroaniline: Similar structure but lacks the dimethylaminomethyl group.
N,N-Dimethyl-2-fluoroaniline: Similar structure but lacks the methyl group connecting the dimethylamino group to the aniline ring.
Uniqueness
5-[(Dimethylamino)methyl]-2-fluoroaniline is unique due to the presence of both the dimethylaminomethyl group and the fluorine atom on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
760945-13-9 |
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Molecular Formula |
C9H13FN2 |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-2-fluoroaniline |
InChI |
InChI=1S/C9H13FN2/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6,11H2,1-2H3 |
InChI Key |
QMSAJQRVGFJJFF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
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